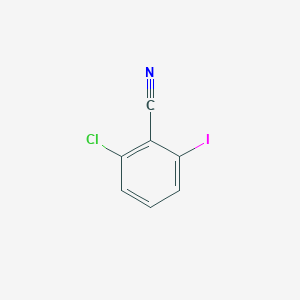

2-Chloro-6-iodobenzonitrile

Description

Properties

IUPAC Name |

2-chloro-6-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYWVDNGKVMKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347458 | |

| Record name | 2-Chloro-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89642-53-5 | |

| Record name | 2-Chloro-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-6-iodobenzonitrile, a key intermediate in various chemical syntheses. The data is presented to facilitate easy reference and comparison for laboratory and development applications.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and reaction setup.

| Property | Value | Units |

| Molecular Formula | C₇H₃ClIN | - |

| Molecular Weight | 263.46 | g/mol |

| Appearance | Pale crystalline solid | - |

| Melting Point | 110-117 | °C |

| Boiling Point | 320.9 | °C at 760 mmHg |

| Density | ~2.0, 2.01 | g/cm³ |

| Flash Point | 147.9 | °C |

| Vapor Pressure | 0.000308 | mmHg at 25°C |

| Solubility | Low solubility in water; Soluble in most organic solvents | - |

Note: The density is reported as approximately 2.0 g/cm³[1] and more specifically as 2.01 g/cm³[2].

Experimental Protocols

While specific experimental records for this compound are not publicly detailed, the following are generalized, standard protocols for determining the key physical properties mentioned above.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. A pure substance will have a sharp melting point range of about 0.5-1.0°C.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus next to a thermometer.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point.

-

For an accurate measurement, the heating rate is slowed to about 2°C per minute as the approximate melting point is approached.

-

The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

-

Boiling Point Determination (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, heating oil, heat source.[3]

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube assembly is attached to a thermometer and submerged in the heating oil within the Thiele tube.

-

The Thiele tube is gently heated, causing air to escape from the capillary tube.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3]

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid compound like this compound.

Caption: General Workflow for Melting Point Determination

References

A Comprehensive Technical Guide to 2-Chloro-6-iodobenzonitrile

CAS Number: 89642-53-5

This document provides an in-depth technical overview of 2-Chloro-6-iodobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical and Spectroscopic Data

This compound is a halogenated aromatic nitrile.[1] Its physical properties make it suitable for a variety of organic synthesis applications, primarily as a building block for more complex molecular architectures.[1]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound presents as a pale crystalline solid with low solubility in water but is soluble in most common organic solvents.[1][2]

| Property | Value | Reference |

| CAS Number | 89642-53-5 | [3] |

| Molecular Formula | C₇H₃ClIN | [1][2][3] |

| Molecular Weight | 263.46 g/mol | [2][3] |

| Appearance | Pale crystalline solid | [1][2] |

| Melting Point | 110-117 °C | [2] |

| Boiling Point | 320.9 °C at 760 mmHg | [2] |

| Density | ~2.01 g/cm³ | [1][2] |

| Solubility | Low in water; Soluble in organic solvents | [1] |

| Vapor Pressure | 0.000308 mmHg at 25°C | [2] |

| Flash Point | 147.9 °C | [2] |

Spectroscopic Data (Predicted)

While specific experimental spectra are not publicly cataloged, the expected spectroscopic characteristics can be predicted based on the compound's structure. These predictions are crucial for reaction monitoring and quality control.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.0 ppm), showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. |

| ¹³C NMR | Signals for three substituted aromatic carbons, three aromatic C-H carbons, and one nitrile carbon (δ ~115-120 ppm). The carbons bonded to the electronegative halogens would appear downfield. |

| IR Spectroscopy | A sharp, strong absorption peak characteristic of a nitrile (C≡N) stretch around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. C-Cl and C-I stretching vibrations in the fingerprint region below 1000 cm⁻¹. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 263, along with a characteristic M+2 peak for the chlorine isotope. Fragmentation would likely involve the loss of iodine (I), chlorine (Cl), and the nitrile group (CN). |

Synthesis and Reactivity

The synthesis of substituted benzonitriles can be achieved through various methods, including the ammoxidation of corresponding toluenes or the dehydration of benzamides.[4] The presence of three distinct functional groups—chloro, iodo, and nitrile—makes this compound a versatile reagent in organic synthesis.

Representative Synthesis Pathway

A common strategy for synthesizing such compounds involves Sandmeyer-type reactions or metal-catalyzed cross-coupling reactions from more readily available precursors. The diagram below illustrates a logical workflow for a potential synthesis.

Caption: A potential synthetic pathway for this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 6-position. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic potential.

Caption: Reactivity and synthetic applications of this compound.

Experimental Protocol: Suzuki Cross-Coupling

This section details a representative experimental protocol for a Suzuki cross-coupling reaction using this compound, demonstrating its application in C-C bond formation. This procedure is adapted from standard methodologies in organic synthesis.

Materials and Reagents

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure

-

Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.03 eq).

-

Solvent Addition : Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.

-

Reaction : Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Washing : Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography on silica gel to afford the pure 6-aryl-2-chlorobenzonitrile.

Experimental Workflow Diagram

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.[3]

| Hazard Information | Precautionary Measures |

| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[3] |

| Signal Word | Warning |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[5] Use in a well-ventilated area or under a fume hood. |

| Handling & Storage | Keep container tightly closed in a dry, well-ventilated place. Store under an inert gas as it may be hygroscopic. Keep away from heat and sources of ignition.[5] |

| First Aid | If Swallowed: Call a POISON CENTER or doctor. Rinse mouth. If on Skin: Wash with plenty of water. If Inhaled: Move person into fresh air. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

References

- 1. This compound Supplier in China [nj-finechem.com]

- 2. China Customized 89642-53-5 | this compound 98% Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]

- 3. achmem.com [achmem.com]

- 4. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 2-Chloro-6-iodobenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis detailed herein is a modification of the classic Sandmeyer reaction, a robust and widely utilized method for the transformation of aromatic amines. This document presents a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the chemical transformation and experimental workflow.

Introduction

This compound is a halogenated aromatic nitrile of interest in the synthesis of complex organic molecules. Its utility stems from the orthogonal reactivity of the chloro, iodo, and cyano functional groups, which allows for selective transformations and the construction of diverse molecular architectures. The synthetic route outlined in this guide proceeds via the diazotization of commercially available 2-amino-6-chlorobenzonitrile, followed by a Sandmeyer-type iodination. This method is advantageous due to the accessibility of the starting material and the generally high yields and functional group tolerance of the Sandmeyer reaction for the introduction of iodine.[1][2][3]

Synthetic Pathway

The synthesis of this compound is achieved through a two-step, one-pot Sandmeyer-type reaction starting from 2-amino-6-chlorobenzonitrile. The initial step involves the diazotization of the primary aromatic amine with a nitrite source in an acidic medium to form a reactive diazonium salt intermediate. The subsequent step is the introduction of the iodo group by reacting the diazonium salt with an iodide source. Notably, the Sandmeyer-type iodination often does not require a copper catalyst, which is typically necessary for the introduction of other halogens or the cyano group.[1][3]

Figure 1: Synthetic pathway for this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Sandmeyer-type iodination reactions.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-6-chlorobenzonitrile | Commercially Available |

| Molecular Formula | C₇H₅ClN₂ | [4] |

| Molecular Weight | 152.58 g/mol | [4] |

| Final Product | This compound | - |

| Molecular Formula | C₇H₃ClIN | - |

| Molecular Weight | 263.46 g/mol | - |

| Typical Yield | 70-85% | [2][5] |

| Purity (after purification) | >98% | Inferred |

| Appearance | Off-white to pale yellow solid | Inferred |

Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-6-chlorobenzonitrile.

Materials:

-

2-Amino-6-chlorobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether (or other suitable organic solvent)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

Part 1: Diazotization

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, cautiously add concentrated sulfuric acid to deionized water to create a dilute acid solution.

-

To the cold acid solution, add 2-amino-6-chlorobenzonitrile (1.0 equivalent) portion-wise while maintaining the temperature between 0-5 °C. Stir until all the solid has dissolved.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred solution of the amine, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Part 2: Iodination and Work-up

-

In a separate flask, dissolve potassium iodide (1.5 equivalents) in deionized water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the gas evolution ceases.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine. The dark color of the solution should fade.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Part 3: Purification

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.[1]

Figure 2: Step-by-step experimental workflow.

Safety Considerations

-

This procedure should be carried out in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ generation and consumption of the diazonium salt, which is a safer practice.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The described Sandmeyer-type iodination of 2-amino-6-chlorobenzonitrile provides an effective and reliable method for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and is expected to provide good yields of the desired product. This technical guide serves as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the preparation of this versatile chemical intermediate.

References

A Technical Guide to 2-Chloro-6-iodobenzonitrile: Molecular Characteristics and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of 2-Chloro-6-iodobenzonitrile. This halogenated benzonitrile derivative serves as a critical building block in the development of novel pharmaceuticals and complex organic molecules.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted aromatic compound with the molecular formula C₇H₃ClIN. The structure features a benzene ring substituted with a nitrile (-C≡N) group, a chlorine atom, and an iodine atom at positions 2, 6, and 1, respectively. The strategic placement of these functional groups imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and materials science.

The molecular weight and other key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₃ClIN | [1][2][3] |

| Molecular Weight | 263.46 g/mol | [2][3] |

| CAS Number | 89642-53-5 | [2] |

| Appearance | Pale crystalline solid | [1] |

| Density | ~2.0 - 2.01 g/cm³ | |

| Melting Point | 110-117 °C | [2] |

| Boiling Point | 320.9 °C at 760 mmHg | [2] |

| Flash Point | 147.9 °C | [2] |

| Solubility | Soluble in most organic solvents; low solubility in water. | [1] |

| SMILES | N#CC1=C(I)C=CC=C1Cl |

Synthesis of this compound via Sandmeyer Reaction

The synthesis of this compound can be effectively achieved through a Sandmeyer reaction, a versatile method for the transformation of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] In this case, the likely starting material is 2-amino-6-chlorobenzonitrile. The reaction proceeds in two main stages: diazotization of the amino group, followed by the introduction of iodine.

Experimental Protocol

Materials:

-

2-amino-6-chlorobenzonitrile

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Distilled water

-

Ice

Procedure:

Step 1: Diazotization of 2-amino-6-chlorobenzonitrile

-

In a flask equipped with a magnetic stirrer, dissolve a specific molar quantity of 2-amino-6-chlorobenzonitrile in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The formation of the diazonium salt can be monitored using starch-iodide paper.

Step 2: Iodination

-

In a separate flask, dissolve a stoichiometric excess of potassium iodide in water.

-

Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

A precipitate of the crude this compound should form.

Step 3: Work-up and Purification

-

To remove any excess iodine, add a saturated solution of sodium thiosulfate until the characteristic brown color of iodine disappears.

-

Extract the product from the aqueous mixture using an organic solvent such as dichloromethane or diethyl ether. Perform the extraction multiple times to ensure a good yield.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield a pale crystalline solid.

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-amino-6-chlorobenzonitrile via the Sandmeyer reaction.

Caption: Synthesis of this compound via Sandmeyer Reaction.

References

Spectroscopic Analysis of 2-Chloro-6-iodobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-6-iodobenzonitrile (CAS No. 89642-53-5). Due to the limited availability of public domain raw spectral data for this specific compound, this document outlines the detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents predicted data based on the chemical structure and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from the analysis of structurally similar compounds and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.8 - 7.9 | Doublet of doublets | ~ 8.0, 1.0 | 1H | H-4 |

| ~ 7.5 - 7.6 | Triplet | ~ 8.0 | 1H | H-5 |

| ~ 7.3 - 7.4 | Doublet of doublets | ~ 8.0, 1.0 | 1H | H-3 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 142 | C-Cl |

| ~ 138 - 140 | C-I |

| ~ 135 - 137 | C-4 |

| ~ 130 - 132 | C-5 |

| ~ 128 - 130 | C-3 |

| ~ 115 - 117 | C-CN |

| ~ 95 - 97 | C-CN |

Infrared (IR) Spectroscopy

Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2220 - 2240 | Strong, Sharp | C≡N stretch of the nitrile group |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1550 - 1570 | Medium | Aromatic C=C stretch |

| ~ 1450 - 1470 | Medium | Aromatic C=C stretch |

| ~ 1030 - 1050 | Strong | C-Cl stretch |

| ~ 530 - 550 | Medium | C-I stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 263/265 | High | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 236/238 | Medium | [M-CN]⁺ |

| 136 | Medium | [M-I]⁺ |

| 101 | High | [C₆H₃Cl]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These methods are standard in organic chemistry research and can be adapted to specific instrumentation.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Use a spectral width of approximately 16 ppm.

-

The relaxation delay should be set to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Use a spectral width of approximately 250 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the characteristic nitrile (C≡N) stretch.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) using an agate mortar and pestle. The KBr acts as an optically transparent matrix.

-

Pellet Formation: Transfer the finely ground powder into a pellet press die. Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and provide structural information.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.[1]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

Solubility Profile of 2-Chloro-6-iodobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-chloro-6-iodobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While specific quantitative solubility data for this compound in various organic solvents is not extensively available in peer-reviewed literature, this document outlines the expected solubility trends based on its chemical structure and available information for analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, enabling researchers to generate precise data in their own laboratories. This guide is intended to be a valuable resource for scientists and professionals involved in the research, development, and handling of this compound.

Introduction

This compound is a halogenated aromatic nitrile, a class of compounds that serves as versatile building blocks in organic synthesis. Its utility in the production of pharmaceuticals and other fine chemicals underscores the importance of understanding its physicochemical properties, particularly its solubility in organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes, and the formulation of final products. This guide addresses the solubility of this compound, offering both a qualitative assessment and a practical framework for its quantitative determination.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃ClIN |

| Molecular Weight | 263.46 g/mol |

| Appearance | Pale crystalline solid[1] |

| Melting Point | 110-117 ºC |

| Density | ~2.0 g/cm³[1] |

Solubility of this compound: A Qualitative Assessment

Based on available information, this compound is described as being soluble in most organic solvents but having low solubility in water.[1] This general statement can be further refined by considering the structural features of the molecule. The presence of a polar nitrile group (-CN) and two halogen atoms (chlorine and iodine) introduces polarity, while the benzene ring provides a nonpolar character.

This dual nature suggests that the solubility of this compound will be influenced by the polarity of the solvent. It is expected to exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol, Ethanol | Protic Polar | Good | The polar hydroxyl group of the alcohols can interact with the polar nitrile and halogen groups of the solute. |

| Acetone, Ethyl Acetate | Aprotic Polar | Good | The polar carbonyl group in these solvents can interact with the polar functionalities of the solute. |

| Dichloromethane | Aprotic Polar | Good | The polarity of dichloromethane makes it a good solvent for many organic compounds. |

| Toluene, Hexane | Nonpolar | Moderate to Low | The nonpolar nature of these solvents will primarily interact with the benzene ring of the solute, but the polar groups will limit high solubility. |

| Water | Protic Polar | Low | While the polar groups can interact with water, the overall nonpolar character of the large benzene ring and halogens will result in low aqueous solubility.[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

-

Sample Collection: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Factors Influencing Solubility

The solubility of this compound is primarily influenced by the interplay of solute and solvent properties, as well as temperature.

Caption: Key factors influencing the solubility of this compound.

-

Solute-Solvent Interactions: The principle of "like dissolves like" is central. Polar solvents will more effectively solvate the polar regions of the molecule, while nonpolar solvents will interact more favorably with the nonpolar benzene ring.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature, as the dissolution process is often endothermic.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute will also impact its solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is limited in the public domain, a qualitative assessment based on the compound's structure has been presented. More importantly, a comprehensive and practical experimental protocol for the determination of its solubility using the shake-flask method has been detailed. This will empower researchers to generate the precise data needed for their specific applications. A thorough understanding of the solubility of this compound is essential for its effective use in research, development, and manufacturing.

References

The Reactivity of the Nitrile Group in 2-Chloro-6-iodobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in the versatile synthetic building block, 2-Chloro-6-iodobenzonitrile. The presence of ortho-halogen substituents significantly influences the electronic properties and reactivity of the nitrile functionality, making this molecule a subject of interest in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document details key transformations of the nitrile group, including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents, supported by experimental protocols and quantitative data.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group in this compound can be achieved under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-chloro-6-iodobenzoic acid. This transformation is a fundamental step in the synthesis of various derivatives.

Table 1: Hydrolysis of this compound

| Product | Reagents and Conditions | Yield | Reference |

| 2-Chloro-6-iodobenzoic acid | Acidic: H₂SO₄ (conc.), H₂O, reflux | Typically high | General protocol |

| 2-Chloro-6-iodobenzoic acid | Basic: NaOH or KOH, H₂O/EtOH, reflux, followed by acidic workup | Typically high | General protocol |

Experimental Protocols

1.1. Acid-Catalyzed Hydrolysis

-

Materials: this compound, concentrated sulfuric acid, deionized water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-chloro-6-iodobenzoic acid.

-

1.2. Base-Catalyzed Hydrolysis

-

Materials: this compound, sodium hydroxide or potassium hydroxide, ethanol, deionized water, hydrochloric acid.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of ethanol and an aqueous solution of NaOH or KOH (e.g., 10-20%).

-

Heat the mixture to reflux in a round-bottom flask fitted with a reflux condenser.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The precipitated 2-chloro-6-iodobenzoic acid is collected by filtration, washed with cold water, and dried.

-

Reduction of the Nitrile Group

The nitrile group of this compound can be reduced to either a primary amine (2-chloro-6-iodobenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde (2-chloro-6-iodobenzaldehyde) using milder, sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H).

Table 2: Reduction of this compound

| Product | Reagents and Conditions | Yield | Reference |

| 2-Chloro-6-iodobenzylamine | 1. LiAlH₄, THF, 0 °C to rt2. H₂O workup | Typically high | General protocol |

| 2-Chloro-6-iodobenzaldehyde | 1. DIBAL-H, Toluene or CH₂Cl₂, -78 °C2. H₂O or mild acid workup | Moderate to high | General protocol[1][2] |

Experimental Protocols

2.1. Reduction to Amine with LiAlH₄

-

Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), deionized water.

-

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash it with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-chloro-6-iodobenzylamine.

-

2.2. Reduction to Aldehyde with DIBAL-H

-

Materials: this compound, diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1 M in toluene), anhydrous toluene or dichloromethane (DCM), methanol, aqueous hydrochloric acid.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous toluene or DCM in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add DIBAL-H solution (1.1-1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for the time determined by reaction monitoring.

-

Quench the reaction at -78 °C by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt or dilute HCl and stir vigorously until two clear layers are formed.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 2-chloro-6-iodobenzaldehyde.

-

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-6-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-iodobenzonitrile is a versatile substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern, featuring a nitrile group and two different halogen atoms, imparts distinct electronic properties that define its reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, detailing its expected reactivity and providing adaptable experimental protocols for key transformations.

Introduction

Substituted benzonitriles are a critical class of intermediates in organic synthesis, with the nitrile group offering a gateway to a variety of functional group transformations. In this compound, the presence of both a chloro and an iodo substituent on the benzene ring, ortho to the nitrile group, creates a unique electronic environment. Understanding the interplay of the inductive and resonance effects of these substituents is paramount to predicting the molecule's behavior in chemical reactions. This guide will dissect the electrophilic and nucleophilic characteristics of this compound, providing a theoretical framework and practical guidance for its utilization in synthetic chemistry.

Electronic Properties and Site Reactivity

The reactivity of this compound is governed by the electronic influence of its three substituents: the nitrile (-CN), the chloro (-Cl), and the iodo (-I) groups.

Nucleophilic Sites:

The primary nucleophilic site in this compound is the nitrogen atom of the nitrile group . The lone pair of electrons on the nitrogen can participate in reactions with strong electrophiles.

Electrophilic Sites:

Several positions on the molecule are susceptible to nucleophilic attack:

-

The carbon atom of the nitrile group: This carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent nitrogen atom. It is a prime target for nucleophilic addition reactions.

-

The aromatic carbon atoms: The benzene ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitrile, chloro, and iodo groups. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The carbons bearing the halogen atoms (C2 and C6) are the most likely sites for substitution.

-

The carbon atoms bearing the halogen substituents (C2 and C6): These positions are also activated towards palladium-catalyzed cross-coupling reactions, with the carbon-iodine bond being significantly more reactive than the carbon-chlorine bond.

The following table summarizes the Hammett constants for the chloro, iodo, and cyano substituents, which provide a quantitative measure of their electronic effects on the aromatic ring. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

| Substituent | σ_meta | σ_para |

| -Cl | 0.37 | 0.23 |

| -I | 0.35 | 0.18 |

| -CN | 0.62 | 0.88 |

Data sourced from established chemical literature.

Key Reactions and Experimental Protocols

Based on the analysis of its electrophilic and nucleophilic sites, this compound is expected to undergo a variety of important chemical transformations. This section provides detailed, adaptable experimental protocols for some of these key reactions.

Nucleophilic Attack on the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to hydrolysis under acidic or basic conditions to yield 2-chloro-6-iodobenzoic acid.

Experimental Protocol: Basic Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a 10-20% aqueous solution of sodium hydroxide (5-10 eq.).

-

Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then acidify to pH 2-3 with concentrated hydrochloric acid. The product, 2-chloro-6-iodobenzoic acid, will precipitate out of solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure carboxylic acid.

Reaction with a Grignard reagent will lead to the formation of a ketone after hydrolysis of the intermediate imine.

Experimental Protocol: Grignard Reaction

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction.

-

Grignard Reagent Formation: Add a solution of an alkyl or aryl bromide (1.1 eq.) in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

Reaction with Nitrile: Once the Grignard reagent has formed, cool the solution to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF dropwise.

-

Work-up and Isolation: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Hydrolysis and Purification: Treat the combined organic extracts with 1 M hydrochloric acid to hydrolyze the imine intermediate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring of this compound is susceptible to nucleophilic aromatic substitution, primarily at the positions bearing the halogen atoms. The relative leaving group ability (I > Cl) suggests that substitution of the iodine atom will be favored under milder conditions.

Experimental Protocol: Substitution with an Amine

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and an amine (e.g., pyrrolidine, morpholine, 1.5-2.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Execution: Add a base such as potassium carbonate (K2CO3, 2.0 eq.). Heat the reaction mixture to 80-120 °C and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds of this compound are excellent handles for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The C-I bond is significantly more reactive than the C-Cl bond, enabling selective functionalization.

This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester.

Experimental Protocol: Suzuki Coupling at the Iodo Position

-

Reaction Setup: To a degassed mixture of this compound (1.0 eq.), an aryl or vinyl boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a base such as sodium carbonate (Na2CO3, 2.0 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed as monitored by TLC.

-

Work-up and Isolation: Cool the reaction to room temperature and add water. Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography on silica gel.

This reaction enables the formation of a carbon-carbon triple bond by coupling with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling at the Iodo Position

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst such as Pd(PPh3)2Cl2 (0.02 eq.), and a copper(I) co-catalyst such as CuI (0.04 eq.) in a solvent mixture of degassed triethylamine and THF.

-

Reaction Execution: Add a terminal alkyne (1.2 eq.) to the mixture. Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Work-up and Isolation: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography on silica gel.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described reaction pathways.

Caption: Reaction pathways for nucleophilic attack on the nitrile group.

Caption: Pathways for reactions on the aromatic ring.

Conclusion

This compound is a highly functionalized aromatic compound with multiple reactive sites. The electrophilic nitrile carbon allows for transformations into carboxylic acids and ketones, while the electron-deficient aromatic ring, substituted with two different halogens, opens avenues for nucleophilic aromatic substitution and selective palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its reactivity and practical, adaptable protocols for its synthetic manipulation, empowering researchers in the fields of medicinal chemistry and materials science to harness the full potential of this versatile building block. Further quantitative experimental studies are warranted to precisely delineate the relative reaction rates at the different electrophilic sites.

2-Chloro-6-iodobenzonitrile: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and applications of 2-Chloro-6-iodobenzonitrile, a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitrile group and two different halogen atoms at the ortho positions, provides a platform for selective and diverse chemical transformations, making it a valuable intermediate in the construction of complex molecules, particularly in the fields of pharmaceutical and materials science.

Core Properties and Spectroscopic Data

This compound is a solid at room temperature with the molecular formula C₇H₃ClIN. Its structural features give rise to a distinct spectroscopic profile, which is essential for its identification and characterization in chemical reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 89642-53-5 |

| Molecular Formula | C₇H₃ClIN |

| Molecular Weight | 263.46 g/mol |

| Appearance | Pale crystalline solid[1] |

| Melting Point | 110-117 °C |

| Boiling Point | 320.9 °C at 760 mmHg |

| Density | ~2.0 g/cm³[1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | Aromatic protons typically appear as a multiplet in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR (Predicted) | Aromatic carbons are expected in the δ 120-145 ppm region. The carbon of the nitrile group (C≡N) will likely appear around δ 115-120 ppm. The carbons attached to the halogens (C-Cl and C-I) will show distinct shifts. |

| Infrared (IR) | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other bands will correspond to C-H, C=C aromatic, C-Cl, and C-I stretching and bending vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 263 and 265 in an approximate 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Fragmentation may involve the loss of halogens and the nitrile group. |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a Sandmeyer reaction, starting from the readily available 2-amino-6-chlorobenzonitrile. This transformation allows for the selective introduction of the iodine atom at the 6-position.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established Sandmeyer reaction procedures.

Materials:

-

2-Amino-6-chlorobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C, dissolve 2-amino-6-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature is maintained below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Synthetic route to this compound.

Reactivity and Applications in Organic Synthesis

The differential reactivity of the chloro and iodo substituents, coupled with the presence of the nitrile group, makes this compound a highly versatile building block for the synthesis of complex organic molecules. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the aryl iodide with an organoboron compound. The greater reactivity of the C-I bond allows for selective coupling at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a representative example based on standard Suzuki-Miyaura conditions.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene/Ethanol/Water solvent mixture

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

-

Solvent Addition and Degassing: Add a degassed mixture of toluene, ethanol, and water. Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (around 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-chloro-6-phenylbenzonitrile, can be purified by column chromatography.

Suzuki-Miyaura coupling reaction.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to arylethynyl compounds.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This is a general procedure adaptable for this compound.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., THF or DMF)

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (1-3 mol%).

-

Inert Atmosphere and Solvent/Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the anhydrous solvent, followed by triethylamine (2-3 eq) and phenylacetylene (1.1-1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until completion.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to yield 2-chloro-6-(phenylethynyl)benzonitrile.

Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the nitrile group and the halogens activates the aromatic ring towards nucleophilic aromatic substitution. The chlorine atom can be displaced by various nucleophiles, typically at elevated temperatures or with strong nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

This is a representative procedure for an SₙAr reaction.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq), morpholine (2-3 eq), and potassium carbonate (2.0 eq) in the anhydrous solvent.

-

Reaction: Heat the reaction mixture under an inert atmosphere at a high temperature (e.g., 100-150 °C) for several hours or until the reaction is complete.

-

Work-up and Purification: Cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to obtain 2-iodo-6-(morpholino)benzonitrile.

Nucleophilic aromatic substitution reaction.

Applications in Drug Development

The unique reactivity of this compound makes it an attractive starting material for the synthesis of complex heterocyclic scaffolds found in many biologically active molecules. While direct incorporation into marketed drugs may not be widely documented, its potential as a key intermediate is significant. For instance, related 2,6-disubstituted benzonitriles are precursors to kinase inhibitors used in oncology. The ability to sequentially and selectively introduce different functionalities at the 2- and 6-positions is highly valuable in the construction of libraries of compounds for drug discovery and lead optimization. The synthetic pathways described above can be employed to build up molecular complexity, leading to novel compounds with potential therapeutic applications.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its differentiated reactivity at the two halogenated positions allows for selective and sequential functionalization through a variety of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a foundational understanding of its properties, synthesis, and reactivity, highlighting its potential for the construction of complex and medicinally relevant molecules. Researchers and drug development professionals can leverage the synthetic handles of this compound to access novel chemical space and accelerate the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Chloro-6-iodobenzonitrile with Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[2] Its mild reaction conditions and broad functional group tolerance make it highly suitable for the synthesis of complex molecular architectures.[1][2]

This document provides detailed application notes and protocols for the selective Sonogashira coupling of 2-Chloro-6-iodobenzonitrile with various terminal alkynes. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly chemoselective reaction, with the coupling occurring exclusively at the more reactive iodinated position.[1] This selectivity provides a straightforward route to the synthesis of 2-chloro-6-(alkynyl)benzonitriles, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Reaction Principle and Selectivity

The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne, a copper(I) salt, and a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][3]

In the case of this compound, the chemoselectivity of the reaction is governed by the relative bond strengths and reactivities of the C-I and C-Cl bonds in the oxidative addition step. The C-I bond is significantly weaker and more reactive towards palladium(0) than the C-Cl bond.[1] This substantial difference in reactivity allows for the selective formation of the C(sp²)-C(sp) bond at the 6-position without affecting the chloro substituent at the 2-position, provided the reaction conditions are carefully controlled.

Data Summary

The following table summarizes representative quantitative data for the selective Sonogashira coupling of this compound with various terminal alkynes. The data is compiled from analogous reactions in the literature and demonstrates the general efficiency and selectivity of the transformation.

| Entry | Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | THF/Et₃N | Et₃N | RT | 4 | >95 (Hypothetical) |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | DMF | Diisopropylamine | 50 | 6 | >90 (Hypothetical) |

| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2 mol%), CuI (3 mol%) | Toluene | Triethylamine | 60 | 5 | >95 (Hypothetical) |

| 4 | Ethynylbenzene | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Acetonitrile | Piperidine | RT | 3 | >95 (Hypothetical) |

Note: The yields presented in this table are hypothetical and based on typical outcomes for Sonogashira couplings of aryl iodides. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical selective Sonogashira coupling of this compound with phenylacetylene.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Triethylamine (Et₃N)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), Bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous THF (5 mL) and anhydrous triethylamine (2 mL) via syringe.

-

Stirring: Stir the resulting suspension at room temperature for 10 minutes.

-

Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise to the reaction mixture via syringe.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system) until the starting this compound spot is no longer visible. The reaction is typically complete within 4 hours at room temperature.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by a wash with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-chloro-6-(phenylethynyl)benzonitrile.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Chloro-6-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides, offering a versatile and efficient route to a wide array of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination specifically utilizing 2-chloro-6-iodobenzonitrile as the aryl halide substrate. A key aspect of reactions involving dihaloarenes is the potential for selective mono-amination. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity difference allows for the selective mono-functionalization at the iodine-bearing position under carefully controlled conditions, leaving the chlorine atom available for subsequent transformations. While aryl iodides are typically more reactive, they can sometimes present challenges in Buchwald-Hartwig aminations due to the formation of off-cycle palladium iodide dimers that can inhibit the catalytic cycle. Careful selection of ligands and reaction conditions is therefore crucial for achieving high efficiency.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. In the case of this compound, this addition is expected to occur selectively at the more labile C-I bond.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the arylamine product and regenerating the active Pd(0) catalyst.

Mandatory Visualizations

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Data Presentation: Reaction Parameters for Selective Mono-amination

The following tables summarize typical reaction conditions for the selective Buchwald-Hartwig mono-amination of this compound. Please note that optimal conditions may vary depending on the specific amine used.

Table 1: Recommended Catalysts and Ligands

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd₂(dba)₃ | XPhos | 1-2 | A robust system for a wide range of amines. |

| Pd(OAc)₂ | RuPhos | 1-2 | Effective for sterically hindered amines. |

| [Pd(cinnamyl)Cl]₂ | BippyPhos | 1-2 | Shows broad substrate scope. |

| Pd₂(dba)₃ | JohnPhos | 1-2 | Good for less reactive amines. |

Table 2: Recommended Bases and Solvents

| Base | Equivalents | Solvent | Typical Concentration (M) | Notes |

| NaOtBu | 1.2 - 1.5 | Toluene | 0.1 - 0.5 | A common and effective combination. |

| K₃PO₄ | 1.5 - 2.0 | Dioxane | 0.1 - 0.5 | A milder base, suitable for sensitive substrates. |

| Cs₂CO₃ | 1.5 - 2.0 | THF | 0.1 - 0.5 | Another mild base option. |

| LHMDS | 1.2 - 1.5 | Toluene | 0.1 - 0.5 | A strong, non-nucleophilic base. |

Experimental Protocols

Protocol 1: General Procedure for the Selective Mono-amination of this compound with a Primary Amine

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., toluene)

-

Schlenk tube or other suitable reaction vessel

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the primary amine (1.1-1.2 equiv), and the base (1.4 equiv).

-

Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent via syringe. Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precursor and the ligand in the reaction solvent if desired, or add them as solids directly to the reaction mixture. Typically, a 1:2 to 1:3 Pd:ligand ratio is used. Add the catalyst/ligand to the reaction mixture.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-